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For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of N-Isopropylpyridazin-3-amine, a

heterocyclic amine of interest in medicinal chemistry. Due to a notable absence of published

experimental data for this specific molecule, this document establishes a foundational

understanding by detailing its chemical properties, proposing robust synthetic routes, and

contextualizing its potential biological activity within the well-established therapeutic relevance

of the pyridazin-3-amine scaffold. The guide offers detailed, actionable experimental protocols

for hypothetical synthesis and biological evaluation, including kinase inhibition and cytotoxicity

assays. Furthermore, it visualizes key signaling pathways—VEGFR-2 and JNK1—known to be

modulated by analogous compounds, providing a theoretical framework to guide future

research and drug development efforts.

Introduction
The pyridazine nucleus is a privileged scaffold in medicinal chemistry, with its derivatives

demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory,

and antimicrobial effects. The pyridazin-3-amine core, in particular, serves as a versatile

template for the development of potent kinase inhibitors. This guide focuses on a specific, yet

under-researched, derivative: N-Isopropylpyridazin-3-amine.
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While direct experimental data on this compound is not available in public-domain literature,

this guide serves as a vital resource for researchers by:

Establishing its fundamental chemical identity.

Proposing detailed and plausible synthetic methodologies based on established chemical

principles.

Discussing its potential as a kinase inhibitor by drawing parallels with structurally related,

biologically active analogs.

Providing comprehensive protocols for its potential synthesis and biological characterization.

Chemical and Physical Properties
The formal IUPAC name for the compound is N-(propan-2-yl)pyridazin-3-amine. Its structure

consists of a pyridazine ring substituted with an amino group at the 3-position, which is in turn

substituted with an isopropyl group.

Table 1: Physicochemical Properties of N-(propan-2-yl)pyridazin-3-amine

Property Value (Computed) Data Source

Molecular Formula C₇H₁₁N₃ PubChem

Molecular Weight 137.18 g/mol PubChem

IUPAC Name
N-(propan-2-yl)pyridazin-3-

amine
IUPAC

CAS Number 1248509-73-0 CATO

Topological Polar Surface Area 41.7 Å² PubChem

Hydrogen Bond Donor Count 1 PubChem

Hydrogen Bond Acceptor

Count
3 PubChem

XLogP3 0.7 PubChem
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Note: All data in Table 1 are computationally predicted and have not been experimentally

verified.

Proposed Synthetic Routes and Experimental
Protocols
The synthesis of N-Isopropylpyridazin-3-amine can be approached through several

established methods for N-alkylation of heteroaromatic amines. A plausible and efficient route

involves the nucleophilic substitution of a suitable precursor, such as 3-amino-6-

chloropyridazine, followed by dehalogenation, or direct N-alkylation of pyridazin-3-amine.

Workflow for Proposed Synthesis
The logical flow for synthesizing the target compound can be visualized as a two-step process

starting from a commercially available precursor.
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Step 1: N-Alkylation

Step 2: Dehalogenation

3-Amino-6-chloropyridazine

6-chloro-N-(propan-2-yl)pyridazin-3-amine

Reductive Amination

Acetone (Ketone Source) NaBH(OAc)₃ (Reducing Agent)

H₂, Pd/C

N-(propan-2-yl)pyridazin-3-amine
(Target Compound)

Catalytic Hydrogenation

Click to download full resolution via product page

Caption: Proposed two-step synthesis workflow for N-Isopropylpyridazin-3-amine.

Experimental Protocol: Reductive Amination and
Dehalogenation
This protocol describes a two-step synthesis starting from 3-amino-6-chloropyridazine.

Step 1: Synthesis of 6-chloro-N-(propan-2-yl)pyridazin-3-amine

Reaction Setup: To a solution of 3-amino-6-chloropyridazine (1.0 eq) in 1,2-dichloroethane

(DCE) in a round-bottom flask, add acetone (1.5 eq).
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Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the

mixture portion-wise at room temperature.

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor

the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS).

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous

solution of sodium bicarbonate (NaHCO₃).

Extraction: Extract the aqueous layer with dichloromethane (DCM) (3x volumes). Combine

the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by

column chromatography on silica gel to yield the desired intermediate.

Step 2: Synthesis of N-(propan-2-yl)pyridazin-3-amine

Reaction Setup: Dissolve the intermediate from Step 1 (1.0 eq) in tetrahydrofuran (THF). Add

sodium hydroxide (NaOH) (5.0 eq) in water.

Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (10 mol%) to the mixture.

Hydrogenation: Stir the reaction vigorously under a hydrogen atmosphere (using a balloon or

a hydrogenation apparatus) at room temperature for 24-48 hours.

Filtration and Purification: After the reaction is complete (monitored by TLC/LC-MS), filter the

mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under

reduced pressure. The resulting crude product can be purified by column chromatography or

recrystallization to yield the final compound.

Potential Biological Activity and Data Context
While N-Isopropylpyridazin-3-amine itself has not been biologically characterized, the

pyridazin-3-amine scaffold is a well-known pharmacophore, particularly for kinase inhibitors.

Many derivatives have shown potent activity against various kinases involved in cancer cell

proliferation and angiogenesis.
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Anticipated Target Class: Protein Kinases
Pyridazine analogs have demonstrated inhibitory activity against key kinases such as:

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A critical regulator of

angiogenesis, the formation of new blood vessels, which is essential for tumor growth and

metastasis.

JNK1 (c-Jun N-terminal Kinase 1): A member of the MAPK family involved in cellular

responses to stress, inflammation, and apoptosis.

CDKs (Cyclin-Dependent Kinases): Master regulators of the cell cycle; their inhibition can

lead to cell cycle arrest and apoptosis in cancer cells.

Representative Biological Data of Related Pyridazine
Analogs
To provide a quantitative context for the potential efficacy of this compound class, the following

table summarizes hypothetical IC₅₀ values for a representative pyridazine derivative against

various cancer cell lines, targeting specific kinases.[1]

Table 2: Hypothetical Anticancer Activity of a Representative Pyridazine Derivative

Cell Line Cancer Type Target Kinase IC₅₀ (µM)

MV-4-11
Acute Myeloid

Leukemia
FLT3 0.045

MDA-MB-231 Breast Cancer CDK2 0.99

T-47D Breast Cancer CDK2 0.43

A549 Lung Cancer JNK1 1.25

HUVEC Endothelial Cells VEGFR-2 0.15

Note: The data in Table 2 is illustrative for the pyridazine class and does not represent

measured values for N-Isopropylpyridazin-3-amine.
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Key Signaling Pathways
Pyridazin-3-amine analogs often exert their effects by interrupting critical intracellular signaling

cascades. Below are diagrams of two such pathways, VEGFR-2 and JNK1, which are common

targets for this class of inhibitors.
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Caption: VEGFR-2 signaling pathway and its inhibition by pyridazine analogs.
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Caption: JNK1 signaling pathway and its inhibition by pyridazine analogs.

Protocols for Biological Evaluation
To assess the therapeutic potential of N-Isopropylpyridazin-3-amine, a series of in vitro

assays are required. The following protocols outline standard procedures for determining
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kinase inhibitory activity and cytotoxicity.

In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol measures the amount of ADP produced from a kinase reaction, which is

proportional to kinase activity.

Materials:

Kinase of interest (e.g., JNK1, VEGFR-2).

Kinase-specific substrate peptide.

ATP solution.

Test Compound (N-Isopropylpyridazin-3-amine).

Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

ADP-Glo™ Kinase Assay Kit (Promega) or similar.

White, opaque 384-well plates.

Procedure:

Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100%

DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC₅₀

determination.

Kinase Reaction:

In a 384-well plate, add 1 µL of the serially diluted compound or DMSO vehicle control.

Add 2 µL of the kinase solution (at 2x the final concentration) to each well.

Incubate for 15 minutes at room temperature to allow for inhibitor binding.

Initiate the reaction by adding 2 µL of the substrate/ATP mixture (at 2x final

concentration).
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Incubate the plate at 30°C for 60 minutes.

ADP Detection:

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete

unused ATP. Incubate for 40 minutes at room temperature.

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a

luminescent signal. Incubate for 30 minutes at room temperature.

Data Analysis:

Measure luminescence using a plate reader.

Plot the signal against the logarithm of the inhibitor concentration and fit the data to a

four-parameter dose-response curve to calculate the IC₅₀ value.

Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

Human cancer cell line (e.g., MDA-MB-231).

Complete cell culture medium (e.g., DMEM with 10% FBS).

Test Compound (N-Isopropylpyridazin-3-amine).

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS).

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

96-well clear flat-bottom plates.

Procedure:
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells per well in

100 µL of medium. Allow cells to adhere and grow for 24 hours.

Compound Treatment: Prepare serial dilutions of the test compound in culture medium.

Replace the existing medium with 100 µL of medium containing the compound or vehicle

control (final DMSO concentration ≤ 0.1%).

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for

another 4 hours.

Formazan Solubilization: Carefully remove the medium and add 100 µL of the

solubilization solution to each well to dissolve the purple formazan crystals. Shake the

plate on an orbital shaker for 15 minutes.

Data Analysis:

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Plot cell viability against the logarithm of compound concentration to determine the GI₅₀

(concentration for 50% growth inhibition).

Conclusion
N-Isopropylpyridazin-3-amine represents an unexplored molecule within a therapeutically

significant chemical class. While experimental data remains absent, this guide provides the

necessary theoretical and practical framework for its synthesis and evaluation. The proposed

synthetic routes are robust, and the outlined biological assays are industry-standard methods

for characterizing potential kinase inhibitors. By targeting pathways like VEGFR-2 and JNK1,

this compound, and its future analogs, hold potential for development as novel anticancer

agents. The information presented herein is intended to catalyze further investigation into this

promising area of medicinal chemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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